[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
Overview
Description
PF-543 hydrochloride is a potent and selective inhibitor of sphingosine kinase-1 (SphK1). It is known for its high specificity, being more than 100-fold selective for SphK1 over the SphK2 isoform . This compound has been extensively studied for its potential therapeutic applications, particularly in cancer research.
Mechanism of Action
Target of Action
PF-543 HCl, developed by Pfizer, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) . SPHK1 is an enzyme that catalyzes the formation of 1-phospho-sphingosine (S1P) from sphingosine . It is considered the rate-limiting enzyme in the production of S1P , a molecule that plays a crucial role in various physiological and pathological processes .
Mode of Action
PF-543 HCl inhibits SPHK1 in a sphingosine-competitive manner . It decreases the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF-543 HCl effectively disrupts the balance of S1P and sphingosine in the cell, thereby altering the downstream signaling pathways regulated by these molecules.
Biochemical Pathways
The primary biochemical pathway affected by PF-543 HCl is the sphingosine to S1P conversion pathway , regulated by SPHK1 . By inhibiting SPHK1, PF-543 HCl reduces the production of S1P, a signaling molecule involved in various cellular processes such as cell growth and survival . This could potentially affect multiple downstream effects, including anti-cancer, anti-fibrotic, and anti-inflammatory processes .
Pharmacokinetics
One study suggests that pf-543 hcl and its derivatives show poor microsomal stability
Result of Action
PF-543 HCl has been reported to induce apoptosis, necrosis, and autophagy . It also stimulates the granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion . These effects suggest that PF-543 HCl can influence cell survival and death pathways, potentially making it a useful tool in cancer research and treatment.
Biochemical Analysis
Biochemical Properties
PF 543 HCl inhibits SphK1 with a Ki of 3.6 nM . It is sphingosine competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform . SphK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a molecule that has been shown to regulate cancer cell death and proliferation .
Cellular Effects
PF 543 HCl has been reported to demonstrate low anticancer activity in several cancers . It has been found to decrease the growth, survival, and resistance of MDA-MB-231 triple-negative breast cancer cells and LM2-4 cells by inhibition of the AKT pathway, p38 MAP kinase pathways, and ERK pathway . It also induces apoptosis, necrosis, and autophagy .
Molecular Mechanism
PF 543 HCl inhibits SphK1, leading to a decrease in the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF 543 HCl significantly inhibits SphK1, thereby affecting the balance of sphingolipids within the cell .
Temporal Effects in Laboratory Settings
The effects of PF 543 HCl have been studied over time in laboratory settings. It has been found that PF 543 HCl stimulates granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion .
Dosage Effects in Animal Models
In a study using a lung arterial hypertension hypoxic mouse model, PF 543 HCl was found to reduce right ventricular hypertrophy when administered at a dosage of 1 mg/kg .
Metabolic Pathways
PF 543 HCl is involved in the sphingolipid metabolic pathway. It inhibits SphK1, which catalyzes the conversion of sphingosine to S1P . This affects the balance of sphingolipids within the cell .
Transport and Distribution
Given its role as an inhibitor of SphK1, it is likely that it interacts with the enzymes and cofactors involved in the sphingolipid metabolic pathway .
Subcellular Localization
As an inhibitor of SphK1, it is likely to be found in the same subcellular locations as this enzyme, which is often located in the cytosol but can move to the membrane to participate in various physiological processes .
Preparation Methods
PF-543 hydrochloride is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
PF-543 hydrochloride undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically leading to the formation of sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions are typically sulfoxides, sulfones, and halogenated derivatives .
Scientific Research Applications
PF-543 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the biochemical pathways involving sphingosine kinase-1.
Biology: It is employed in cell biology to investigate the role of sphingosine kinase-1 in cell signaling and apoptosis.
Comparison with Similar Compounds
PF-543 hydrochloride is unique in its high selectivity for sphingosine kinase-1 over sphingosine kinase-2. Similar compounds include:
Sphingosine kinase inhibitor II: This compound also inhibits sphingosine kinase-1 but with lower selectivity.
SKI-178: Another sphingosine kinase inhibitor with broader specificity.
ABC294640: A dual inhibitor of sphingosine kinase-1 and sphingosine kinase-2.
PF-543 hydrochloride stands out due to its high specificity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKWAZFYPZMDGJ-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.